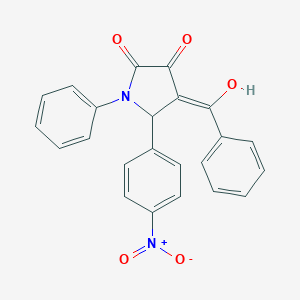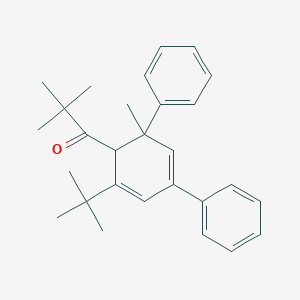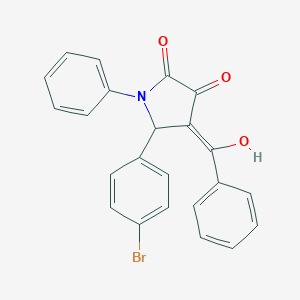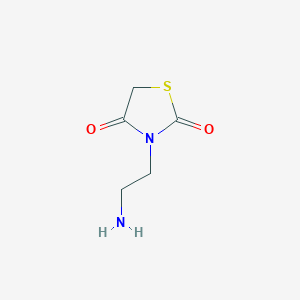
3-(2-Aminoethyl)-1,3-Thiazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a dione structure
Wissenschaftliche Forschungsanwendungen
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials with specialized properties.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3-(2-aminoethyl)-4-(aminomethyl)heptanedioic acid, have been found to interact with delta-aminolevulinic acid dehydratase . This enzyme plays a crucial role in the biosynthesis of heme, a vital component of hemoglobin, cytochromes, and other hemoproteins.
Mode of Action
Related compounds like 2-aminoethyl carboxamide derivatives have been reported to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might interact with its targets in a similar manner, potentially altering neurotransmitter levels and affecting neuronal signaling.
Biochemical Pathways
It’s worth noting that related compounds have been found to influence the synthesis of thymidine, a nucleoside essential for dna replication . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might have an impact on DNA synthesis and cell proliferation.
Pharmacokinetics
Related compounds like n-(2-aminoethyl)-3-aminopropyltrimethoxysilane have been reported to have a density of 102 g/cm3 at 20 °C , which might influence its distribution in the body
Result of Action
Related compounds like 3-(2-aminoethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione have been reported to exhibit antifungal activity . This suggests that 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione might also have antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of cysteamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.
Industrial Production Methods: In industrial settings, the production of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione moiety to a diol.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiazolidine derivatives.
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Aminoethyl)-1,3-thiazolidine-4-one
- 3-(2-Aminoethyl)-1,3-thiazolidine-2-thione
Comparison: 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione is unique due to its dione structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the dione moiety allows for specific interactions with enzymes and receptors that are not possible with the thione or thiazolidine-4-one derivatives.
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c6-1-2-7-4(8)3-10-5(7)9/h1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJIYWXYXJTRRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39137-36-5 |
Source


|
| Record name | 39137-36-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

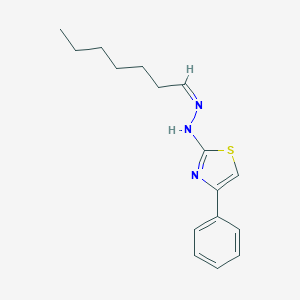
![2-cyano-N-heptyl-2-[(2-phenyl-1H-benzimidazol-6-yl)hydrazono]acetamide](/img/structure/B385848.png)
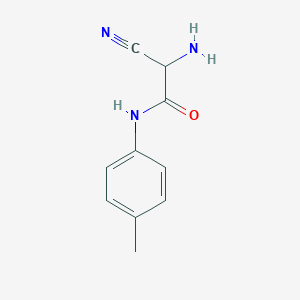
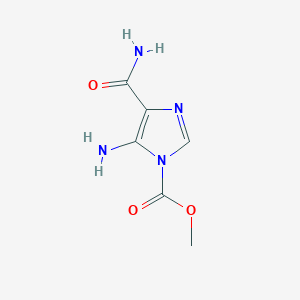
![ethyl cyano[(2-methyl-1H-benzimidazol-6-yl)hydrazono]acetate](/img/structure/B385855.png)
![methyl 5-nitro-4-[(methylamino)carbonyl]-1H-imidazole-1-carboxylate](/img/structure/B385856.png)
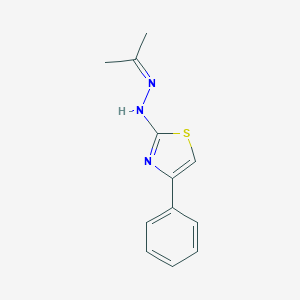
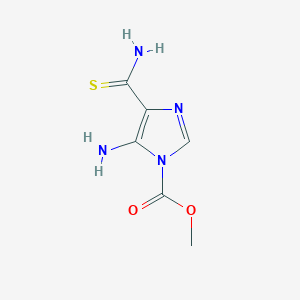
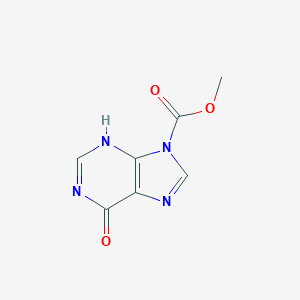
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hexadecanamide](/img/structure/B385863.png)
